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molecular formula C13H17Cl2NO B8392828 3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal

3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal

Cat. No. B8392828
M. Wt: 274.18 g/mol
InChI Key: PIFFSOTUZUSLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968933

Procedure details

A solution of borane dimethyl sulphide (23 mmol of a 10M solution in THF) was added slowly to a stirred solution of 3-[4-(N,N-bis(2-chloroethyl)amino)phenyl]propanoic acid (VIII, n=2) [Everett, J. L., Roberts, J. J., Ross W. C. J., "Aryl-2-halogenoalkylamines. Part XII. Some carboxylic acid derivatives of N,N-di-2-chloroethylaniline", J. Chem. Soc., 1953 2386-2392] (5.5 g, 19 mmol) in TEF (190 mL) maintained at 0° C. under a N2 atmosphere. After the initial effervescence the solution was stirred for a further 4 h before being quenched with MeOH and concentrated under reduced pressure. The product was partitioned between aqueous NaHCO3 and EtOAc, and the residue from the organic phase was percolated through a pad of SiO2 (EtOAc elution) to give the crude alcohol, which was used without further purification. DMSO (1.15 mol equiv.) was added to a stirred solution of oxalyl chloride (1.1 mol equiv.) in THF (5 mL per mmol of alcohol) maintained at -78° C. under a N2 atmosphere. Stirring was continued for 10 min after which a solution of the above alcohol (1 mol equiv.) in THF (5 mL per mmol of alcohol) was added. Stirring was continued at -78° C. for a further 15 min before Et3N (5.0 mol equiv.) was added and the mixture brought slowly to room temperature. The reaction mixture was partitioned between H2O/EtOAc and the residue from the organic layer was chromatographed on SiO2 and eluted with petroleum ether/EtOAc (3:1) to give pure 3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal (IX, n=2) as an unstable oil (3.4 g, 68% overall yield). 1H NMR (CDCl3) δ 9.80 (t, J1,2 =1.6 Hz, 1 H, CHO), 7.08 (d, J2',3' =8.8 Hz, 2 H, H-2',H-6'), 6.62 (d, J2',3' =8.8 Hz, 2 H, H-3',H-5'), 3.69 (complex t, J=6.5 Hz, 4 H, NCH2CH2Cl), 3.68 (complex t, J=6.5 Hz, 4 H, NCH2CH2Cl), 2.87 (t, J2,3 =7.4 Hz, 2 H, H-3), 2.72 (br dt, J2,3 =7.4 Hz, and J1,2 =1.6 Hz, 2 H, H2), 2.12 (complex m, 4 H, H-2). 13C NMR δ 201.88, 144.56, 129.53, 129.36, 112.28, 53.54, 45.50, 40.48, 27.04. HRMS (EI, 70 eV) : calcd. for C13H17NO3Cl2 273.068720. Found: 273.06881.
[Compound]
Name
alcohol
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Aryl-2-halogenoalkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
XII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N,N-di-2-chloroethylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1.15 mol
Type
reactant
Reaction Step Eight
Quantity
1.1 mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CSC.B.[Cl:5][CH2:6][CH2:7][N:8]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][C:20](O)=[O:21])=[CH:14][CH:13]=1)[CH2:9][CH2:10][Cl:11].CS(C)=O.C(Cl)(=O)C(Cl)=O.CCN(CC)CC>C1COCC1>[Cl:5][CH2:6][CH2:7][N:8]([C:12]1[CH:13]=[CH:14][C:15]([CH2:18][CH2:19][CH:20]=[O:21])=[CH:16][CH:17]=1)[CH2:9][CH2:10][Cl:11] |f:0.1|

Inputs

Step One
Name
alcohol
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mol
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC.B
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Aryl-2-halogenoalkylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
XII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
N,N-di-2-chloroethylaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
1.15 mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the initial effervescence the solution was stirred for a further 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was partitioned between aqueous NaHCO3 and EtOAc
CUSTOM
Type
CUSTOM
Details
to give the crude alcohol, which
CUSTOM
Type
CUSTOM
Details
was used without further purification
TEMPERATURE
Type
TEMPERATURE
Details
maintained at -78° C. under a N2 atmosphere
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
brought slowly to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between H2O/EtOAc
CUSTOM
Type
CUSTOM
Details
the residue from the organic layer was chromatographed on SiO2
WASH
Type
WASH
Details
eluted with petroleum ether/EtOAc (3:1)
CUSTOM
Type
CUSTOM
Details
to give pure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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